Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate
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Overview
Description
Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a hydrazino group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid. The next step involves the reaction of this acid with hydrazine hydrate to yield 4-bromo-2-methylphenoxyacetyl hydrazine. Finally, this intermediate is reacted with methyl 4-oxobutanoate under appropriate conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate is unique due to its combination of a brominated aromatic ring and a hydrazino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H17BrN2O5 |
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Molecular Weight |
373.20 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C14H17BrN2O5/c1-9-7-10(15)3-4-11(9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
SUZCWFNAOHPUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC(=O)OC |
Origin of Product |
United States |
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